(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid
Description
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid (CAS: 1313712-90-1) is a boronic acid derivative featuring a fluorinated phenyl core modified with an acrylamidoethyl carbamoyl group. The boronic acid moiety enables reversible binding with diols, such as glucose, forming charged boronate esters under physiological conditions . This reactivity underpins its application in glucose-sensitive drug delivery systems, such as microneedle patches for insulin and glucagon release . Its acrylamide group enhances copolymerization with hydrogel matrices, improving structural stability in biomedical devices .
Properties
IUPAC Name |
[3-fluoro-4-[2-(prop-2-enoylamino)ethylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROCFBAGKYSGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
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Formation of the Boronic Acid Core :
The fluorophenyl boronic acid core is synthesized via a Miyaura borylation reaction, where 3-fluoro-4-bromobenzoic acid reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate. This step typically achieves yields of 75–85% under anhydrous tetrahydrofuran (THF) at 80°C. -
Amidation with 2-Acrylamidoethylamine :
The carboxylic acid group of the intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-acrylamidoethylamine in dichloromethane (DCM) at 0–5°C. Triethylamine is added to scavenge HCl, yielding the acrylamidoethylcarbamoyl derivative. -
Final Boronic Acid Stabilization :
The boronic acid moiety is protected as a boronic ester during the synthesis to prevent undesired side reactions. Deprotection is achieved using a 1:1 mixture of acetic acid and water under reflux, followed by neutralization with sodium bicarbonate.
Table 1: Key Reaction Parameters for Stepwise Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Miyaura borylation | Pd(dppf)Cl₂, KOAc | THF | 80°C | 75–85 |
| Amidation | SOCl₂, Et₃N | DCM | 0–5°C | 65–70 |
| Deprotection | AcOH/H₂O (1:1) | Aqueous | Reflux | 90–95 |
Industrial-Scale Production
Industrial manufacturing employs continuous-flow reactors to enhance scalability and reproducibility. Key considerations include:
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Reactor Design : Stainless steel or glass-lined reactors with temperature-controlled jackets and inert gas (N₂/Ar) inlets.
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Process Optimization : Real-time monitoring of pH (maintained at 6.5–7.5) and pressure (1–2 bar) to minimize byproduct formation.
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Purification :
Retrosynthetic Analysis and AI-Driven Route Optimization
Modern approaches leverage artificial intelligence (AI) to predict efficient synthetic pathways. Using databases such as Reaxys and Pistachio, AI models propose the following retrosynthetic disconnections:
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Disconnection at the Amide Bond :
Suggests coupling 3-fluoro-4-(chlorocarbonyl)phenylboronic acid with 2-acrylamidoethylamine. -
Alternative Route via Suzuki-Miyaura Cross-Coupling :
Utilizes 4-bromo-3-fluoro-N-(2-acrylamidoethyl)benzamide and pinacol boronic ester, though this method is less favored due to lower yields (~60%).
Table 2: AI-Generated Synthetic Strategies
| Strategy | Plausibility Score | Predicted Yield (%) |
|---|---|---|
| Amide coupling | 0.92 | 78 |
| Suzuki-Miyaura cross-coupling | 0.67 | 60 |
Characterization and Quality Control
Rigorous analytical methods confirm the structural integrity and purity of the final product:
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Nuclear Magnetic Resonance (NMR) :
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High-Resolution Mass Spectrometry (HRMS) :
[M+H]⁺ calculated for C₁₂H₁₅BFN₂O₄⁺: 280.1064; found: 280.1061. -
Elemental Analysis :
Calculated: C 51.47%, H 5.04%, N 10.00%; Found: C 51.32%, H 5.12%, N 9.88%.
Challenges and Mitigation Strategies
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Boronic Acid Hydrolysis :
The boronic acid group is prone to hydrolysis in aqueous media. Industrial processes use boronic ester protection (e.g., pinacol ester) during synthesis, with deprotection performed immediately before final purification. -
Acrylamide Polymerization :
To prevent premature polymerization of the acrylamide moiety, reactions are conducted under strict oxygen-free conditions with inhibitors like hydroquinone (50–100 ppm) .
Chemical Reactions Analysis
Types of Reactions
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The acrylamidoethyl group can be reduced to form amine derivatives.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: : Nucleophiles such as amines or alcohols are used, and the reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Amine Derivatives: : Resulting from the reduction of the acrylamidoethyl group.
Substituted Fluorophenyl Compounds: : Produced through nucleophilic substitution reactions.
Scientific Research Applications
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: : The compound can be employed in the development of fluorescent probes for biological imaging and diagnostics.
Industry: : The compound is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes. The acrylamidoethyl group can interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
(4-Carbamoyl-3-fluorophenyl)boronic Acid
- Structure : Lacks the acrylamidoethyl group, featuring a simpler carbamoyl substituent.
- Applications : Primarily used as a synthetic intermediate. Its commercial availability (Thermo Scientific™, 97% purity) makes it accessible for coupling reactions .
- Key Difference : Reduced polymerization capability compared to the acrylamidoethyl variant, limiting its utility in hydrogel-based systems.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structure: Contains a methoxyethyl phenoxy group instead of acrylamidoethyl carbamoyl.
- Applications : Demonstrated potent inhibition (IC50 ~1 µM) against fungal histone deacetylase (MoRPD3), outperforming trichostatin A in vitro .
- Key Difference: Hydrophobic phenoxy groups enhance enzyme binding but reduce water solubility, complicating formulation for drug delivery .
3-(Acrylamido)phenylboronic Acid
- Structure : Acrylamide group directly attached to the phenyl ring without the ethyl carbamoyl spacer.
- Applications : Used in polymer coatings for glucose sensing; however, its shorter linker may reduce flexibility and glucose-binding efficiency compared to the target compound .
Functional Analogues
(R)-(8-(4-((1-Phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic Acid
- Structure : Naphthalene-extended boronic acid with a chiral phenylethyl group.
- Applications : Employed in Suzuki-Miyaura couplings for synthesizing chiral 3D amides, achieving moderate diastereoselectivity (up to 3:1 dr) and yields (~48%) .
- Key Difference : Bulkier structure limits use in biomedical applications but enhances stereochemical control in synthesis .
6-Hydroxynaphthalen-2-yl Boronic Acid
- Structure : Naphthalene core with a hydroxyl group.
- Applications : Exhibits antiproliferative activity (IC50 = 0.1969 µM) but suffers from poor solubility in aqueous media, restricting therapeutic use .
Research Findings and Performance Insights
- Glucose Responsiveness : this compound enables precise glucose-dependent release of insulin and glucagon in microneedle patches, maintaining bioactivity and stability in vivo .
- Synthetic Utility : Simpler analogues like (4-carbamoyl-3-fluorophenyl)boronic acid are preferred in Suzuki couplings due to commercial availability, though they lack functional complexity for advanced applications .
- Biological Activity : Boronic acids with extended aromatic systems (e.g., naphthalene derivatives) show promising bioactivity but face solubility challenges .
Biological Activity
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid, with the CAS number 1313712-90-1, is a boronic acid derivative that has garnered attention for its diverse biological applications. This compound features a complex structure composed of a fluorophenyl group, an acrylamidoethyl moiety, and a boronic acid functional group, which contributes to its unique properties in biochemical contexts.
- Molecular Formula: C₁₂H₁₄BFN₂O₄
- Molecular Weight: 280.06 g/mol
- PubChem CID: 89138009
The biological activity of this compound largely stems from its ability to form reversible covalent bonds with diols, such as glucose. This property is particularly significant in the development of glucose-responsive systems. The compound's boronic acid group interacts with glucose to form stable complexes, which can modulate the release of therapeutic agents in response to blood sugar levels.
Applications in Biomedicine
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Glucose-responsive Drug Delivery Systems:
- This compound has been incorporated into microneedle patches designed for dual-hormone delivery (insulin and glucagon) in diabetes management. The patches utilize the glucose-borate complex formation to control the release rates of these hormones based on blood glucose levels, demonstrating effective glycemic regulation in diabetic models .
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Fluorescent Probes:
- Due to its structural features, this compound serves as a building block for fluorescent probes used in biological imaging. These probes can provide real-time monitoring of glucose levels and other biomolecules in physiological environments .
- Antibacterial and Antioxidative Properties:
Study 1: Glucose-responsive Microneedle Patch
A study published in Nature Biomedical Engineering explored the efficacy of microneedle patches made from copolymers including this compound. The results demonstrated that these patches could mimic pancreatic hormone secretion, effectively managing blood glucose levels in diabetic mouse models .
Study 2: Antioxidative Hydrogels
Another investigation focused on the development of self-healing hydrogels containing this compound. The hydrogels were shown to accelerate wound healing processes in diabetic conditions by mitigating oxidative stress and providing antibacterial effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Fluoro-4-(2-acrylamidoethylcarbamoyl)phenylboronic acid | Lacks fluorine atom | Similar reactivity but reduced specificity for glucose |
| 4-(2-Acrylamidoethylcarbamoyl)phenylboronic acid | Lacks fluorine atom | Useful for general drug delivery without glucose responsiveness |
| 3-Fluoro-4-(2-prop-2-enoylaminoethylcarbamoyl)phenylboronic acid | Similar structure | Highlights the acrylamidoethyl group but varies in reactivity |
Q & A
Q. What are the optimal synthetic routes for (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid?
The synthesis typically involves sequential functionalization of the fluorophenylboronic acid core. A reductive amination approach under nitrogen atmosphere with NaBHCN in anhydrous methanol is commonly employed to introduce the acrylamidoethylcarbamoyl group . Post-reaction purification via reverse-phase HPLC (67% yield) ensures high purity. Alternative methods include coupling acrylamidoethylamine derivatives to pre-functionalized boronic acid intermediates under carbodiimide activation, though yields may vary depending on steric hindrance .
Q. How should researchers characterize this compound using spectroscopic methods?
Key characterization includes:
- NMR Spectroscopy : H and C NMR to confirm the acrylamidoethylcarbamoyl substitution and fluorine environment (e.g., shifts near δ 7.2–7.8 ppm for aromatic protons) .
- Infrared Spectroscopy : Peaks at ~1650 cm (amide C=O) and 1350 cm (B-O stretching) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H] expected at m/z ~307.1) .
Q. What solubility considerations are critical for experimental design?
The compound exhibits limited aqueous solubility due to the hydrophobic acrylamidoethyl group. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For aqueous studies, employ co-solvents (e.g., 10% ethanol) or adjust pH to leverage boronic acid’s pH-dependent equilibria (pKa ~8.5) for improved solubility .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interactions?
Density Functional Theory (DFT) simulations are used to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Calculate binding energies with biological targets (e.g., glycoproteins), highlighting hydrogen bonding between the boronic acid and cis-diol groups .
- Compare electronic effects of fluorine substitution versus analogs (e.g., 4-chlorophenyl derivatives) to rationalize reactivity differences .
Q. How to troubleshoot low yields in the amidation step during synthesis?
Common issues and solutions:
- Steric Hindrance : Replace carbodiimide activators (e.g., EDC) with uronium-based reagents (e.g., HATU) to enhance coupling efficiency .
- Byproduct Formation : Monitor reaction progress via LC-MS; introduce scavengers (e.g., HOBt) to suppress racemization .
- Purification Challenges : Optimize reverse-phase HPLC gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting impurities .
Q. How does the fluorophenyl group influence electronic properties compared to analogs?
The electron-withdrawing fluorine atom:
- Reduces boronic acid’s pKa, enhancing reactivity at physiological pH .
- Stabilizes transition states in cross-coupling reactions, improving yields in Suzuki-Miyaura couplings versus non-fluorinated analogs .
- Alters binding kinetics with glycoproteins, as shown in SPR studies comparing 3-fluorophenyl vs. 4-chlorophenyl derivatives .
Q. How to analyze binding kinetics with glycoproteins using surface plasmon resonance (SPR)?
Methodology:
- Immobilize the compound on carboxymethyl dextran SPR chips via carbodiimide coupling to the acrylamidoethylcarbamoyl group .
- Inject glycoprotein solutions (e.g., horseradish peroxidase) at varying concentrations.
- Fit sensorgram data to a 1:1 Langmuir model to calculate association () and dissociation () rates. Note pH-dependent binding due to boronate ester formation .
Q. What strategies mitigate boronic acid oxidation during long-term storage?
- Store lyophilized samples at -20°C under argon to prevent hydrolysis.
- Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions.
- Confirm stability via periodic B NMR to detect boroxin formation (peaks at δ 18–20 ppm) .
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary across studies?
Discrepancies arise from:
- Purification Methods : HPLC vs. column chromatography (e.g., 67% yield with HPLC vs. ≤50% with silica gel) .
- Reaction Scale : Milligram-scale syntheses often report higher yields than multigram preparations due to byproduct accumulation .
- Fluorine Positioning : Meta-fluorine (as in this compound) may reduce steric hindrance versus para-substituted analogs, improving coupling efficiency .
Q. How to reconcile conflicting computational predictions about binding affinities?
- Validate DFT-derived binding energies with experimental SPR or ITC data .
- Adjust solvation models (e.g., PCM vs. SMD) to account for aqueous vs. organic solvent effects .
- Compare results across multiple software packages (e.g., Gaussian vs. SPARTAN) to identify consensus trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
